molecular formula C9H9ClO4 B1361584 3-Chloro-4,5-dimethoxybenzoic acid CAS No. 20624-87-7

3-Chloro-4,5-dimethoxybenzoic acid

Cat. No. B1361584
CAS RN: 20624-87-7
M. Wt: 216.62 g/mol
InChI Key: WUBQRSNEXSSLFX-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H9ClO4 . It has an average mass of 216.618 Da and a monoisotopic mass of 216.018936 Da .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4,5-dimethoxybenzoic acid consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

3-Chloro-4,5-dimethoxybenzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 328.5±37.0 °C at 760 mmHg, and a flash point of 152.5±26.5 °C . It also has a molar refractivity of 51.4±0.3 cm3, a polar surface area of 56 Å2, and a molar volume of 161.9±3.0 cm3 .

Scientific Research Applications

Photochemical Pathways

3-Chloro-4,5-dimethoxybenzoic acid and similar compounds have been studied for their photochemical behaviors in aqueous solutions. These studies have revealed novel pH-dependent photosubstitution pathways exhibited upon photolysis. This understanding can be relevant in environmental photochemistry, specifically in the formation of chloromethane in chloride-enriched aqueous solutions (Dallin et al., 2009).

Synthesis and Characterization Applications

3-Chloro-4,5-dimethoxybenzoic acid is also investigated in the context of synthetic chemistry. For instance, its derivatives have been used in the synthesis of various organic compounds like phthalic anhydride, which has further applications in synthesizing substituted anthraquinones and other derivatives (Liu Zuliang, 2007).

Crystallography

The crystal structure of compounds related to 3-Chloro-4,5-dimethoxybenzoic acid, like 3,4-dimethoxybenzoic acid, has been determined through single-crystal X-ray diffraction. Understanding these structures can have implications in material science and drug design (Pinkus et al., 2002).

Solubility and Phase Equilibrium

Research into the solubility and solid-liquid phase equilibrium of related compounds, such as 3,5-dimethoxybenzoic acid, provides insights that are crucial for industrial processes like separation and purification. This is significant for designing effective methods in pharmaceutical and chemical manufacturing (Feng et al., 2021).

Herbicidal Activity

Some derivatives of 3-Chloro-4,5-dimethoxybenzoic acid, such as 3-Chloro-4-fluorobenzoylthiourea, have shown potential herbicidal activity. This opens up possibilities for developing new agrochemicals for weed control (Liu Chang-chun, 2006).

Safety And Hazards

According to the safety data sheet, in case of inhalation, one should move to fresh air. In case of skin contact, one should take off immediately all contaminated clothing and rinse skin with water . In case of eye contact, one should rinse out with plenty of water and remove contact lenses . If swallowed, one should make the victim drink water (two glasses at most) and consult a doctor if feeling unwell .

properties

IUPAC Name

3-chloro-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBQRSNEXSSLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286467
Record name 3-Chloro-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,5-dimethoxybenzoic acid

CAS RN

20624-87-7
Record name 20624-87-7
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Record name 3-Chloro-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4,5-dimethoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FL Zheng, SR Ban, XE Feng, CX Zhao… - Medicinal …, 2013 - ingentaconnect.com
A series of new halophenols were synthesized, and their structures were established on the basis of 1H, 13C NMR and mass spectral data. All of the prepared compounds were …
Number of citations: 5 www.ingentaconnect.com
W Dohle, MP Leese, FL Jourdan, CJ Chapman… - …, 2014 - Wiley Online Library
Tetrahydroisoquinoline (THIQ)‐based “chimeric” microtubule disruptors were optimised through modification of the N‐benzyl motif, in concert with changes at C3 and C7, resulting in the …
SF Giardina, DS Werner, M Pingle… - Journal of Medicinal …, 2020 - ACS Publications
β-Tryptase, a homotetrameric serine protease, has four identical active sites facing a central pore, presenting an optimized setting for the rational design of bivalent inhibitors that bridge …
Number of citations: 28 pubs.acs.org

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